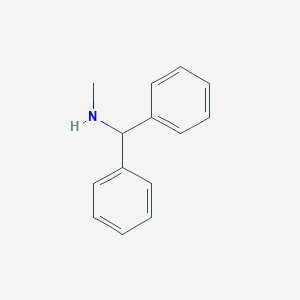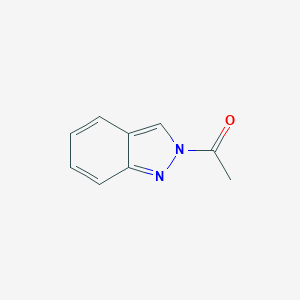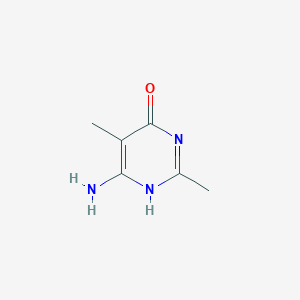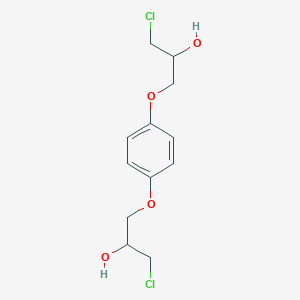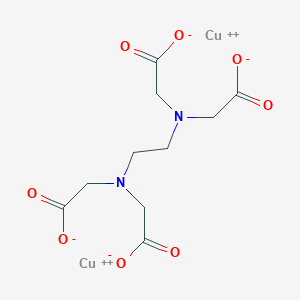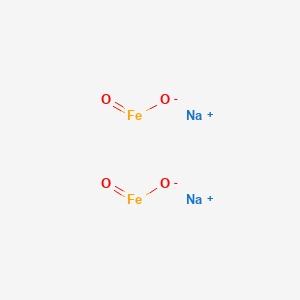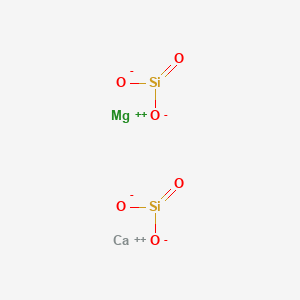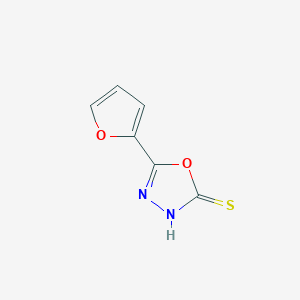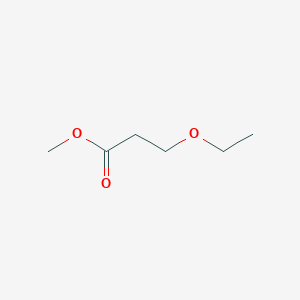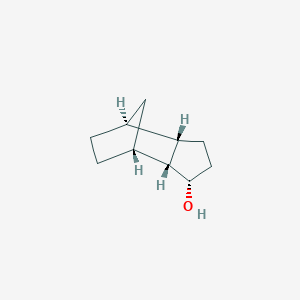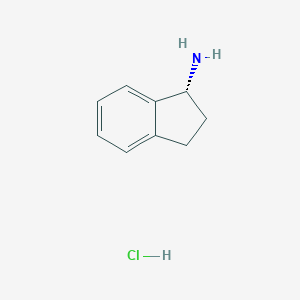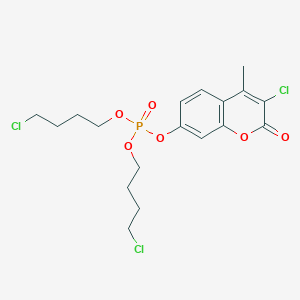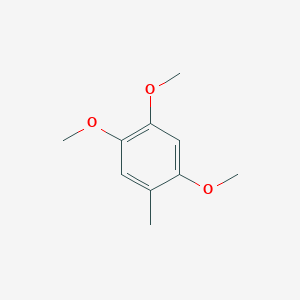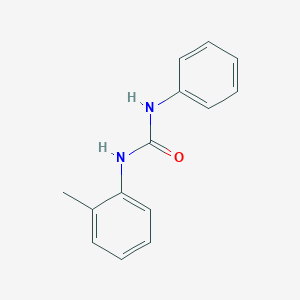
Carbanilide, 2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbanilide, 2-methyl- is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the carbanilide family of compounds, which are known for their diverse biological activities. Carbanilide, 2-methyl- is of particular interest due to its unique structure and potential for use in a variety of research applications.
Mecanismo De Acción
The mechanism of action of carbanilide, 2-methyl- is not well understood, but it is believed to act through a variety of pathways, including inhibition of enzymes and modulation of ion channels. It has been shown to have a range of biological activities, including anti-tumor, anti-inflammatory, and analgesic effects.
Efectos Bioquímicos Y Fisiológicos
Carbanilide, 2-methyl- has a range of biochemical and physiological effects, including inhibition of DNA synthesis and modulation of ion channels. It has been shown to have anti-tumor effects in vitro and in vivo, and has also been studied for its potential as an anti-inflammatory and analgesic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Carbanilide, 2-methyl- has several advantages for use in laboratory experiments, including its relative stability and ease of synthesis. However, it also has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several potential future directions for research on carbanilide, 2-methyl-. These include further studies on its anti-tumor and anti-inflammatory effects, as well as investigations into its potential as a modulator of ion channels. Additionally, there is potential for the synthesis of new compounds based on the structure of carbanilide, 2-methyl-, which could have unique biological activities and applications in scientific research.
Métodos De Síntesis
Carbanilide, 2-methyl- can be synthesized through a variety of methods, including the reaction of aniline with methyl isocyanate. This reaction produces a white crystalline solid that is relatively stable under normal laboratory conditions.
Aplicaciones Científicas De Investigación
Carbanilide, 2-methyl- has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a starting material for the synthesis of other compounds. It has also been studied for its potential as an anti-tumor agent and as a modulator of ion channels.
Propiedades
Número CAS |
13140-49-3 |
|---|---|
Nombre del producto |
Carbanilide, 2-methyl- |
Fórmula molecular |
C14H14N2O |
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
1-(2-methylphenyl)-3-phenylurea |
InChI |
InChI=1S/C14H14N2O/c1-11-7-5-6-10-13(11)16-14(17)15-12-8-3-2-4-9-12/h2-10H,1H3,(H2,15,16,17) |
Clave InChI |
UUIQRZTUWPSQKW-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC=CC=C2 |
SMILES canónico |
CC1=CC=CC=C1NC(=O)NC2=CC=CC=C2 |
Pictogramas |
Irritant; Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



